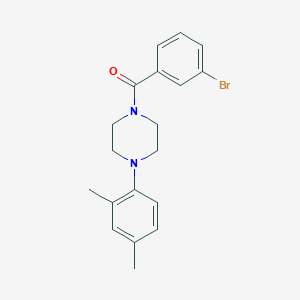
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine, also known as CES-101, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine acts by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing serotonin levels, 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been found to have several biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can improve mood and reduce symptoms of depression and anxiety. 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has also been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine is its selectivity for serotonin reuptake inhibition, which reduces the risk of side effects associated with non-selective SSRIs. However, 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor oral bioavailability. These limitations make it challenging to administer 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine in a clinical setting.
Zukünftige Richtungen
For 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine research include optimizing its pharmacokinetic properties, developing new formulations for improved delivery, and conducting clinical trials to evaluate its therapeutic potential in humans. Additionally, 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine may have potential applications in other neurological disorders, such as Parkinson's disease and schizophrenia, which warrant further investigation.
Conclusion:
In conclusion, 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a promising compound that has shown potential therapeutic applications in the treatment of depression and anxiety disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include optimizing its pharmacokinetic properties and evaluating its therapeutic potential in humans. 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has the potential to be a valuable addition to the current arsenal of antidepressant and anxiolytic medications.
Synthesemethoden
The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves the reaction of 5-chloro-2-ethoxybenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine with high purity.
Wissenschaftliche Forschungsanwendungen
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of depression and anxiety disorders. 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine acts as a selective serotonin reuptake inhibitor (SSRI) and has been found to be effective in reducing symptoms of depression and anxiety in animal models.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-19-12-5-4-11(14)10-13(12)20(17,18)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLUKQPHOILXID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
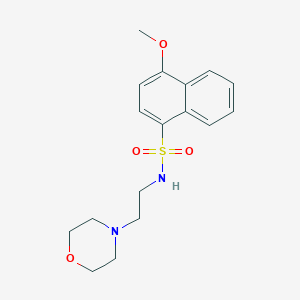

![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
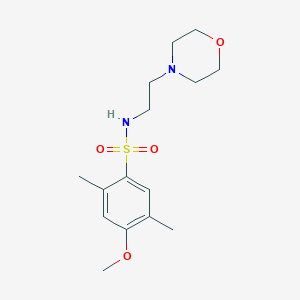
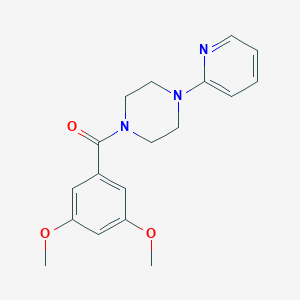


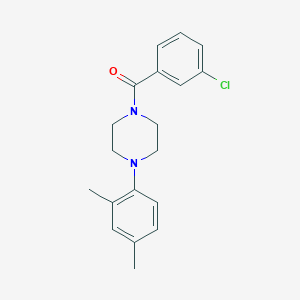
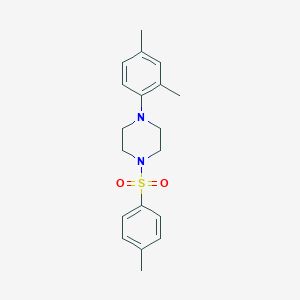


![1-(2,4-Dimethylphenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B501625.png)
